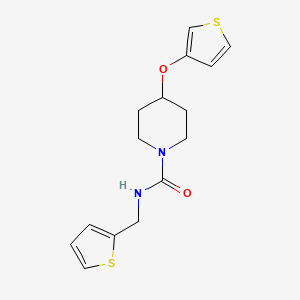
N-(thiophen-2-ylmethyl)-4-(thiophen-3-yloxy)piperidine-1-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(thiophen-2-ylmethyl)-4-(thiophen-3-yloxy)piperidine-1-carboxamide is a useful research compound. Its molecular formula is C15H18N2O2S2 and its molecular weight is 322.44. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Molecular Structure and Interactions
N-(thiophen-2-ylmethyl)-4-(thiophen-3-yloxy)piperidine-1-carboxamide is a compound of interest due to its unique molecular structure and potential interactions with various biological targets. Studies such as the exploration of its electronic structure, novel synthesis methods, and its interactions within molecular systems shed light on its potential applications in scientific research. The compound's ability to form O-H...O and C-H...O interactions, as reported in crystallographic studies, emphasizes its role in the development of new materials and pharmaceuticals through an understanding of molecular bonding and interaction patterns (Vrabel et al., 2014).
Potential Antimicrobial Activity
Research on analogs of this compound has indicated promising antimicrobial properties. The synthesis and evaluation of related compounds have demonstrated effective antibacterial activity, making it a potential candidate for further exploration in the fight against resistant bacterial strains. Such studies highlight the compound's relevance in developing new antibiotics and understanding the mechanism of action against various bacterial infections (Cakmak et al., 2022).
Contribution to Neuroscientific Research
Compounds structurally related to this compound have been explored for their potential in neuroscientific research, particularly in imaging studies. For example, radiolabeled analogs have been developed for PET imaging to study brain receptors, offering insights into the neurobiological underpinnings of various psychiatric and neurological disorders. Such research provides valuable tools for non-invasive imaging of brain function and pathology, contributing to the development of targeted therapies (Choi et al., 2015).
Advancements in Cancer Research
The compound's framework has been utilized in the synthesis of derivatives aimed at targeting specific molecular pathways involved in cancer progression. Studies involving structurally similar compounds have focused on their potential as kinase inhibitors, showing efficacy in inhibiting tumor growth and providing a basis for the development of novel cancer therapies. By targeting specific enzymes and receptors involved in cancer cell proliferation, these compounds open new avenues for therapeutic intervention (Schroeder et al., 2009).
Eigenschaften
IUPAC Name |
N-(thiophen-2-ylmethyl)-4-thiophen-3-yloxypiperidine-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18N2O2S2/c18-15(16-10-14-2-1-8-21-14)17-6-3-12(4-7-17)19-13-5-9-20-11-13/h1-2,5,8-9,11-12H,3-4,6-7,10H2,(H,16,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GNIKBWRWZNMEFM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1OC2=CSC=C2)C(=O)NCC3=CC=CS3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18N2O2S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
322.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
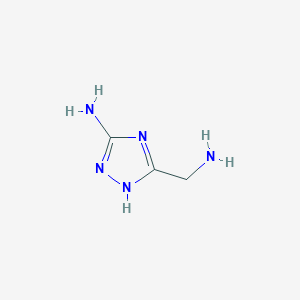
![3-[1-(thiophene-3-carbonyl)pyrrolidin-3-yl]-1,3-thiazolidine-2,4-dione](/img/structure/B2514113.png)
![Benzyl 3-azabicyclo[3.1.0]hexan-1-ylcarbamate hydrochloride](/img/structure/B2514114.png)
![4-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-N-(3,4-dichlorophenyl)-1,4-diazepane-1-carboxamide](/img/structure/B2514115.png)
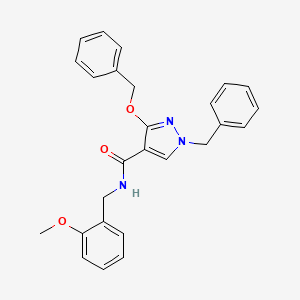
![N'-[2-(4-FLUOROPHENYL)ETHYL]-N-(2-METHOXYPHENYL)ETHANEDIAMIDE](/img/structure/B2514118.png)
![3-{5-Benzoyl-octahydropyrrolo[3,4-c]pyrrol-2-yl}-6-tert-butylpyridazine](/img/structure/B2514119.png)
![Phenyl[3-({[3-(trifluoromethyl)benzyl]sulfonyl}methyl)-1-benzofuran-2-yl]methanone](/img/structure/B2514120.png)
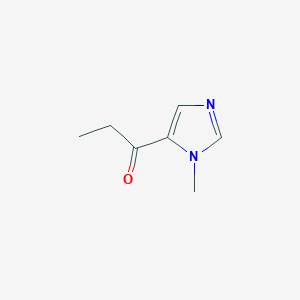
![2-({1-[(2-fluorophenyl)methanesulfonyl]azetidin-3-yl}sulfonyl)-1-methyl-1H-imidazole](/img/structure/B2514125.png)
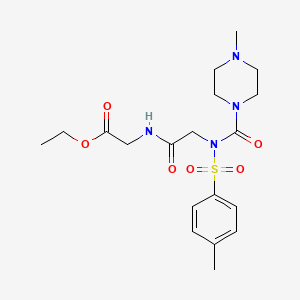
![N-[4-(5-bromothiophen-2-yl)-1,3-thiazol-2-yl]-3-chlorobenzamide](/img/structure/B2514132.png)
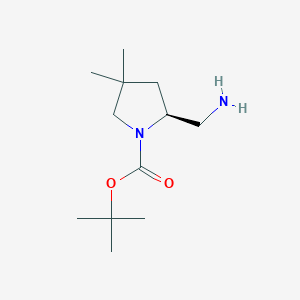
![(4-((4-Chlorophenyl)sulfonyl)-1-oxa-4,8-diazaspiro[4.5]decan-8-yl)(cyclohex-3-en-1-yl)methanone](/img/structure/B2514134.png)
